molecular formula C24H23NO5 B2689469 N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 52905-50-7

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2689469
CAS RN: 52905-50-7
M. Wt: 405.45
InChI Key: VKBPNMUMXPFJDC-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide, also known as BTB-1, is a compound that has been of great interest in scientific research due to its potential therapeutic properties. BTB-1 belongs to the family of benzamides, which are known to have a wide range of biological activities.

Scientific Research Applications

Polymer Science Applications

In the field of polymer science, novel diamines including derivatives with functionalities similar to N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide have been synthesized and polymerized with various dianhydrides. This process yields polyimides with excellent solubility in organic solvents and high thermal stability, suitable for advanced material applications (Butt et al., 2005).

Nucleic Acid Synthesis Applications

For nucleic acid synthesis, selective benzoylation of ribonucleosides has been achieved, facilitating the solid-phase synthesis of RNA and DNA-RNA mixtures. This method employs protected ribonucleosides, including 2'-O-(benzoyl or 3,4,5-trimethoxybenzoyl) derivatives, demonstrating a significant advancement in the synthesis of oligonucleotides (Kempe et al., 1982).

Molecular Interactions Studies

Investigations into the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide reveal unusual C–H···π interactions, a feature that could influence molecular recognition processes and material science applications. The extensive contribution of these interactions in structuring and stabilizing molecular assemblies provides insights into designing new materials and understanding biological interactions (Saeed & Simpson, 2012).

Chemical Synthesis Applications

In chemical synthesis, the development of catalysts based on functionalized benzamide derivatives, such as pincer complexes for ketone reduction, showcases the versatility of benzamide frameworks in catalyzing chemical reactions. These catalysts exhibit potential in organic synthesis, highlighting the utility of benzamide derivatives in creating efficient catalytic systems (Facchetti et al., 2016).

properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-15-10-11-19(18(12-15)22(26)16-8-6-5-7-9-16)25-24(27)17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBPNMUMXPFJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-methylphenyl)-3,4,5-trimethoxybenzamide

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